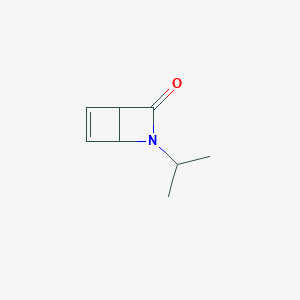![molecular formula C14H14N3O6S+ B15351229 3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)
3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid is a complex organic compound with a rich structure involving a combination of pyrimidine and thiophene rings. This compound exhibits unique chemical and physical properties, making it valuable in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid involves multi-step synthesis. Initial steps often include the functionalization of thiophene-2-carboxylic acid and subsequent coupling with a pyrimidine derivative. Conditions may involve controlled temperatures, catalysts, and solvents to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods: : On an industrial scale, the production method focuses on cost-effective and efficient processes, often leveraging continuous flow chemistry to optimize reaction conditions and minimize waste. Large-scale synthesis may involve automated reactors and in-line purification systems to enhance the quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Employing reagents like sodium borohydride or lithium aluminum hydride to target specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products: : Depending on the reaction, the products can vary. Oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions can introduce new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules, which are essential for developing new materials and catalysts.
Biology: : Its structural features enable interactions with biological molecules, making it a useful tool in studying enzyme mechanisms and cellular pathways.
Medicine: : Research has indicated its potential in drug development, particularly in designing new therapeutics targeting specific diseases.
Industry: : Its unique properties are exploited in the development of advanced materials, including conductive polymers and sensors.
Mechanism of Action
Molecular Targets and Pathways: : The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene-3-carboxylic acid: : Shares the thiophene ring but lacks the complex pyrimidine structure.
5-Methyluridine: : Contains the pyrimidine ring with different functional groups.
Thiophene-2,5-dicarboxylic acid: : Similar thiophene structure with carboxylic acid groups at different positions.
Uniqueness: : The compound's unique combination of pyrimidine and thiophene rings, along with its specific functional groups, sets it apart from similar compounds. This uniqueness allows it to participate in diverse chemical reactions and exhibit a broad range of biological activities.
That's your detailed article. Anything else you're curious about?
Properties
Molecular Formula |
C14H14N3O6S+ |
|---|---|
Molecular Weight |
352.34 g/mol |
IUPAC Name |
3-[[3-(2-amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N3O6S/c1-7-4-16(6-9(15)12(19)20)14(23)17(11(7)18)5-8-2-3-24-10(8)13(21)22/h2-4,9H,1,5-6,15H2,(H-,19,20,21,22)/p+1 |
InChI Key |
JKFBXNLABOXGTM-UHFFFAOYSA-O |
Canonical SMILES |
C=C1C=[N+](C(=O)N(C1=O)CC2=C(SC=C2)C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B15351155.png)


![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)

![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)




